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Introduction

Alflutinib (also known as Furmonertinib or AST2818) is a third-generation epidermal growth
factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It has demonstrated significant
clinical efficacy in the treatment of non-small cell lung cancer (NSCLC), particularly in patients
with EGFR T790M resistance mutations.[1][2] This technical guide provides an in-depth
overview of the pharmacokinetics and metabolism of Alflutinib, intended to serve as a
valuable resource for researchers, scientists, and professionals involved in drug development.

Pharmacokinetics

Alflutinib is administered orally and exhibits nonlinear pharmacokinetics, primarily due to the
auto-induction of its own metabolism.[3][4] This results in a time- and dose-dependent increase
in its apparent clearance.[3][4]

Absorption and Distribution

Following oral administration, Alflutinib is absorbed with a median time to peak plasma
concentration (Tmax) of approximately 3 hours when taken on an empty stomach.[5] The
administration with a high-fat meal has been shown to increase the maximum plasma
concentration (Cmax) by approximately 53% and the area under the plasma concentration-time
curve (AUC) by about 32%.[5] In contrast, the Cmax of its active metabolite, AST5902,
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decreased by approximately 20%, and the AUC saw an 8% decrease under the same
conditions.[5] Despite these changes, the overall exposure to the total active components
remains largely unchanged.[5]

Dose-Dependent Exposure

In dose-escalation studies involving once-daily doses from 20 mg to 240 mg, the steady-state
exposure to Alflutinib and its active metabolite, AST5902, were found to be comparable.[2]
However, the increase in the steady-state AUC of Alflutinib was less than proportional to the
increase in dose.[6] Specifically, the AUC increased by about 100% when the dose was raised
from 40 mg to 80 mg, by approximately 50% from 80 mg to 160 mg, and by about 25% from
160 mg to 240 mg.[6] This sub-proportional increase is attributed to the auto-induction of
CYP3A4.[6]

Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of Alflutinib and its
active metabolite, AST5902.

Parameter Alflutinib AST5902 Condition
) 80 mg once daily,
Tmax (median) ~3 hours
empty stomach
) 80 mg once daily,
Half-life (t%2) ~40.6 hours

empty stomach

Cmax (single 80 mg
29.6 ng/mL (Healthy)
dose)

45.3 ng/mL (Patients)

AUCO- (single 80 mg

907 hng/mL (Healthy)
dose)

1120 hng/mL
(Patients)

Data compiled from multiple sources.
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Metabolism

Alflutinib is extensively metabolized in the liver, primarily by the cytochrome P450 3A4
(CYP3A4) enzyme, to its active metabolite, AST5902.[1][3][7] CYP3AS5 also contributes to its
metabolism, but to a lesser extent.[1]

Metabolic Pathway

The primary metabolic pathway of Alflutinib involves the CYP3A4-mediated formation of

AST5902.[1][3]
Alflutinib
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Caption: Primary metabolic pathway of Alflutinib.

Enzyme Induction and Drug-Drug Interactions

A significant characteristic of Alflutinib is its potent induction of CYP3A4, with a potency
comparable to that of rifampin.[3][4] This self-induction has important implications for drug-drug
interactions. The active metabolite, AST5902, is a much weaker inducer of CYP3A4.[3][4]
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CYP3A4 Induction Data

Parameter Value
EC50 (CYP3A4 mRNA induction) 0.25 uM
Emax (CYP3A4 induction) 9.24- to 11.2-fold increase

Drug-Drug Interaction Studies

The co-administration of Alflutinib with strong inducers or inhibitors of CYP3A4 can
significantly alter its plasma concentrations.

Table of Drug-Drug Interactions

Effect on Total
Effect on Alflutinib Effect on AST5902 Active

Co-administered

Drug

Components
Rifampicin (Strong | 86% in AUCOQ-o0] 1 17% in AUCOQ-oot 1 62% in AUCOQ-o0]
CYP3A4 Inducer) 60% in Cmax 1.09-fold in Cmax 39% in Cmax
Itraconazole (Strong 1 2.22-fold in AUCO- 1 in AUCO-e and 1 60% in AUCO-o1 8%
CYP3A4 Inhibitor) o1 1.23-fold in Cmax Cmax in Cmax

Data is based on studies in healthy volunteers.[7][8]

Experimental Protocols
In Vitro Metabolism in Human Liver Microsomes (HLM)

Objective: To identify the metabolites of Alflutinib.
Methodology:

e Human liver microsomes (0.5 mg protein/mL) were incubated with 3 uM Alflutinib in a 100
mM phosphate-buffered saline (pH 7.4).

e The reaction was initiated by the addition of 1.0 mM NADPH after a 3-minute pre-incubation
at 37°C.
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e The incubation was carried out for 1 hour at 37°C.

e The reaction was terminated by the addition of an equal volume of ice-cold acetonitrile.

o Samples were analyzed by UPLC-UV/Q-TOF MS to identify metabolites.[2]
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Caption: Workflow for in vitro metabolism study of Alflutinib.
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CYP3A4 Induction Assay in Primary Human Hepatocytes

Objective: To evaluate the potential of Alflutinib to induce CYP3A4 expression.

Methodology:

Cryopreserved primary human hepatocytes were seeded in collagen-coated plates.

o Hepatocytes were treated daily for three consecutive days with Alflutinib (at various
concentrations), rifampin (10 pM, positive control), or vehicle (0.1% DMSO, negative
control).[2]

» Following treatment, total RNA was extracted from the cells.[2]

o CYP3A4 mRNA levels were quantified using gRT-PCR to determine the fold induction
compared to the vehicle control.[2]

 |n parallel experiments, CYP3A4 enzyme activity was assessed by incubating the treated
hepatocytes with a probe substrate (e.g., testosterone) and measuring the formation of its
metabolite (6[3-hydroxytestosterone) using LC-MS/MS.[5]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

» 1. Safety, Clinical Activity, and Pharmacokinetics of Alflutinib (AST2818) in Patients With
Advanced NSCLC With EGFR T790M Mutation - PubMed [pubmed.nchi.nlm.nih.gov]

o 2. Alflutinib (AST2818), primarily metabolized by CYP3A4, is a potent CYP3A4 inducer -
PMC [pmc.ncbi.nlm.nih.gov]

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b605306?utm_src=pdf-body-img
https://www.benchchem.com/product/b605306?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/32007598/
https://pubmed.ncbi.nlm.nih.gov/32007598/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7608132/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7608132/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605306?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

3. Simultaneous determination of alflutinib and its active metabolite in human plasma using
liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nim.nih.gov]

4. researchgate.net [researchgate.net]

5. Furmonertinib (Alflutinib, AST2818) is a potential positive control drug comparable to
rifampin for evaluation of CYP3A4 induction in sandwich-cultured primary human
hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

6. dovepress.com [dovepress.com]

7. Development and Validation of a Simultaneous Quantification Method of 14 Tyrosine
Kinase Inhibitors in Human Plasma Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

8. Development and Verification of a Physiologically Based Pharmacokinetic Model of
Furmonertinib and Its Main Metabolite for Drug—Drug Interaction Predictions - PMC
[pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Alflutinib: A Comprehensive Technical Guide to its
Pharmacokinetics and Metabolism]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b605306#alflutinib-pharmacokinetics-and-metabolism]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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